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Compound of Interest

Compound Name: 2,4,7-Trimethyloctane

Cat. No.: B14564517

Spectroscopic Data for 2,4,7-Trimethyloctane: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2,4,7-trimethyloctane, a branched alkane with the molecular formula Ci1Hz4 and a
molecular weight of 156.31 g/mol . Due to the limited availability of experimental spectra for this
specific isomer, this document presents predicted data based on established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). This guide is intended to serve as a valuable resource for the identification
and characterization of 2,4,7-trimethyloctane in various research and development
applications.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, IR, and Mass Spectrometry
data for 2,4,7-trimethyloctane.

Predicted *H NMR Data (500 MHz, CDCls)
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Signal Chemical Shift Multiplicity Integration Assignment
(6, ppm)

a ~0.85 Doublet 6H C1-Hs, C1'-Hs

b ~0.87 Doublet 3H C8-Hs

c ~0.89 Doublet 3H C4-CHs

d ~1.10-1.25 Multiplet 4H C3-Hz2, C5-H2

e ~1.35-1.48 Multiplet 2H C6-H2

f ~1.50-1.65 Multiplet 2H C2-H, C7-H

g ~1.70-1.85 Multiplet 1H C4-H

Predicted *C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~19.5 C8

~225 Ci Ccr
~24.8 C4-CHs
~25.0 c7

~30.0 Cc2

~ 325 C4

~37.0 C5

~39.0 C6

~45.0 C3

Predicted IR Absorption Data
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Wavenumber . . . .
Intensity Vibration Assignment
(cm™)
2950 - 2850 Strong C-H Stretch sp3 C-H
1470 - 1450 Medium C-H Bend CH: Scissoring
) CHs Bending
1380 - 1370 Medium C-H Bend
(Umbrella)
-(CH2)n- Rocking
~720 Weak C-H Rock

(n=4)

ELe_dlsie_d_Mass_Sp_e_chQmﬂnLData_(EEQan_lgmzatmn)

Relative Abundance Assignment
156 Low [M]* (Molecular lon)
141 Medium [M - CHs]*
113 Medium [M - CsH7]*
99 Medium [M - CaHo]*
85 High [CeH13]*
71 High [CsHaa]*
57 Very High (Base Peak) [CaHo]* (tert-butyl cation)
43 High [CsH7]* (isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid alkane sample such as 2,4,7-trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh approximately 10-20 mg of the 2,4,7-trimethyloctane sample into a
clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Agitate the vial to ensure complete dissolution of the sample.
o Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for both *H and *3C frequencies.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical
parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several
hundred to thousands).

o Process the acquired data by applying Fourier transformation, phase correction, and
baseline correction.

o Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small drop of the liquid 2,4,7-trimethyloctane sample directly onto the center of
the ATR crystal.

e Instrument Setup and Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

[e]

Acquire the sample spectrum.

o

The spectrum is typically collected over a range of 4000-400 cm~1 with a resolution of 4
cm™i,

o

The final spectrum is usually an average of 16-32 scans.

[¢]

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Prepare a dilute solution of 2,4,7-trimethyloctane in a volatile organic solvent (e.g.,
hexane or dichloromethane).

o Inject a small volume (typically 1 pL) of the solution into the GC inlet.

o The GC will separate the components of the sample, with the 2,4,7-trimethyloctane
eluting at a specific retention time.

e Instrument Setup and Data Acquisition:
o The eluent from the GC is directed into the ion source of the mass spectrometer.
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
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o Detection: Scan a mass-to-charge (m/z) range of approximately 35-300 amu.
o The instrument control software will record the mass spectrum of the eluting compound.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the
molecular structure, as well as a general workflow for spectroscopic analysis.

Spectroscopic Data
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Caption: Correlation of 2,4,7-Trimethyloctane's structure with its spectroscopic data.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b14564517?utm_src=pdf-body-img
https://www.benchchem.com/product/b14564517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14564517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Obtain Sample of
2,4,7-Trimethyloctane

Sample Preparation
(Dissolution/Dilution)

N

IR Analysis

(ATR)

Data Processing
(FT, Baseline Correction)

l

Spectral Interpretation
& Structure Correlation

NMR Analysis

(*H and 13C)

Generate Technical Report

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic data for 2,4,7-Trimethyloctane (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14564517#spectroscopic-data-for-2-4-7-
trimethyloctane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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